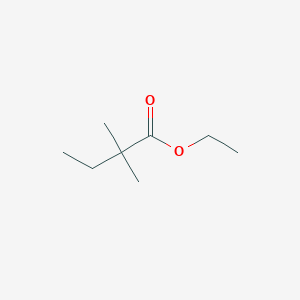

Ethyl 2,2-dimethylbutanoate

Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds derived from the reaction of an acid and an alcohol, a process known as esterification. solubilityofthings.comwikipedia.org They are defined by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to another carbon chain (R-COO-R'). numberanalytics.com Ester chemistry is a vast and well-established field, crucial to both nature and industry. Many esters are known for their characteristic pleasant odors, contributing to the natural fragrances and flavors of fruits and flowers. numberanalytics.comebsco.com

Ethyl 2,2-dimethylbutanoate falls into the subcategory of aliphatic esters, meaning its carbon chains are non-aromatic. The study of such compounds is integral to understanding structure-reactivity relationships in organic chemistry. acs.org The reactivity of esters is centered on the carbonyl group, which allows them to participate in reactions like hydrolysis (cleavage by water) and transesterification (reaction with another alcohol to form a different ester). solubilityofthings.comevitachem.com Research in this area explores how the nature of the 'R' and 'R'' groups influences the physical properties (like boiling point and solubility) and chemical reactivity of the ester. solubilityofthings.comnumberanalytics.com The bulky tert-butyl-like group in this compound, for instance, provides significant steric hindrance around the carbonyl center, influencing its reaction kinetics compared to less hindered esters.

Historical Perspectives on Aliphatic Ester Studies

The study of esters is foundational to organic chemistry, with interest in their formation and properties dating back to the early development of the science. mdpi.com The esterification reaction itself has long been a model system for investigating reaction mechanisms and acid catalysis. mdpi.com Historically, research on aliphatic esters was often driven by their prevalence in nature. Simple, low-molecular-weight esters were identified as key components of essential oils and fruit essences, leading to their synthesis for use as fragrances and flavorings. wikipedia.org

A significant area of historical research involved the hydrolysis of esters, particularly the base-mediated process known as saponification, which is the cornerstone of soap production from fats and oils (which are triesters of glycerol). wikipedia.org In the 20th century, the scope of aliphatic ester research expanded significantly. For example, systematic studies were undertaken to understand their metabolic fate and potential applications. Research in the 1970s explored the biological availability of energy from various aliphatic esters in animal nutrition. oup.com Furthermore, the registration of methyl esters of fatty acids as active ingredients in products dates back to 1968, indicating a long history of industrial and regulatory assessment. epa.gov These historical studies laid the groundwork for the contemporary use of aliphatic esters in more advanced applications.

Contemporary Significance in Organic Synthesis and Materials Science Research

In modern chemical research, this compound and related aliphatic esters are valued as versatile building blocks in organic synthesis and as components in materials science. cymitquimica.com Their utility extends beyond their historical use as simple flavor or fragrance agents.

Organic Synthesis: Esters are crucial intermediates for creating more complex molecules. numberanalytics.com this compound, with its specific substitution pattern, serves as a useful scaffold in synthetic chemistry. smolecule.com Research has shown that related ester structures can be used in a variety of transformations. For instance, a study detailed the synthesis of (2S)-Ethyl 2-[(Ss)-benzylsulfinylamino]-3,3-dimethylbutanoate. This complex molecule was the unexpected result of a reaction involving an organozinc reagent with an N-tert-butanesulfinyl iminoacetate, leading to a 1,3-migration of the tert-butyl group. researchgate.netiucr.org This finding highlights how the sterically demanding framework of such esters can facilitate unusual and potentially useful chemical rearrangements, providing novel pathways to valuable compounds like amino acids. researchgate.net

Table: Selected Research Findings

| Research Area | Finding | Significance | Reference(s) |

| Asymmetric Synthesis | An unexpected 1,3-migration rearrangement occurred during the addition of benzylzinc bromide to an N-tert-butanesulfinyl iminoacetate, yielding (2S)-Ethyl 3,3-dimethyl-2-((Ss)-benzylsulfinylamino)butanoate. | Demonstrates a novel synthetic route for preparing tert-leucine, a valuable chiral amino acid, leveraging the unique structure of the butanoate backbone. | researchgate.netiucr.org |

| Materials Science | Aliphatic-aromatic copolyesters combine excellent mechanical properties with biodegradability. The properties can be tuned by varying the aliphatic ester segment. | Aliphatic esters are key components for creating new biodegradable plastics that could replace general-purpose plastics in certain environmental and biomedical applications. | scielo.br |

Materials Science Research: The properties of polymers can be precisely controlled by incorporating different monomer units. Aliphatic esters are significant in this regard, particularly in the development of biodegradable polymers. Research on aliphatic-aromatic copolyesters has demonstrated that these materials combine desirable mechanical strength with the capacity to biodegrade. scielo.br The physical properties and rate of degradation can be finely tuned by altering the structure and proportion of the aliphatic ester component. scielo.br While specific research on this compound as a monomer is not widely documented, analogous compounds like methyl esters are explored as modifying agents to alter material properties such as hydrophobicity and thermal stability. smolecule.com This suggests a potential role for this compound in the synthesis of novel polymers and functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5129-40-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

ethyl 2,2-dimethylbutanoate |

InChI |

InChI=1S/C8H16O2/c1-5-8(3,4)7(9)10-6-2/h5-6H2,1-4H3 |

InChI Key |

YKDCATRNPVJHMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier method, remains a fundamental and widely used approach for synthesizing Ethyl 2,2-dimethylbutanoate. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The most direct route to this compound is the acid-catalyzed reaction between 2,2-dimethylbutanoic acid and ethanol (B145695). masterorganicchemistry.com This reaction is an equilibrium process where the carboxylic acid is treated with an excess of ethanol, which often serves as the solvent, to drive the reaction toward the formation of the ester and water. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the ethanol molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com

The general reaction is as follows: C₆H₁₂O₂ (2,2-Dimethylbutanoic acid) + C₂H₅OH (Ethanol) ⇌ C₈H₁₆O₂ (this compound) + H₂O (Water)

The efficiency of Fischer esterification is highly dependent on the catalytic system and reaction conditions. smolecule.com Various acid catalysts can be employed, and their selection influences reaction kinetics and product isolation.

Homogeneous Catalysts : Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used. masterorganicchemistry.comsmolecule.com These catalysts offer fast reaction rates but can present challenges in separation from the product mixture.

Heterogeneous Catalysts : Solid acid catalysts, like the ion-exchange resin Amberlyst-15, provide an alternative that simplifies product purification. smolecule.com These catalysts can be easily removed by filtration, facilitating a more streamlined workup process.

Reaction Conditions : To maximize the yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of one reactant (usually the more cost-effective ethanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. smolecule.com Reaction temperatures are typically maintained at the reflux temperature of the alcohol, for instance, 60–80°C for reactions involving methanol (B129727), with analogous conditions applied for ethanol. smolecule.com

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Fast reaction kinetics. smolecule.com | Difficult to separate from the reaction mixture. |

| Heterogeneous | Amberlyst-15 | Easy separation and catalyst recycling. smolecule.com | Potentially slower reaction rates than homogeneous catalysts. |

Transesterification Processes

Transesterification is a key process for modifying esters or synthesizing new esters from existing ones by exchanging the alkoxy group.

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst (acid or base) to produce a new ester and a new alcohol. smolecule.comevitachem.com For instance, this compound can be converted to Mthis compound by reacting it with methanol. smolecule.com This method is an alternative to direct esterification but can be less common due to the potential complexity of isolating intermediates. smolecule.com The reaction is reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

The choice of catalyst is critical in transesterification. Both acid and base catalysts are effective. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. Base-catalyzed transesterification is also common, though it is not suitable if the reactants or products are sensitive to basic conditions. A Japanese patent describes a method for producing tertiary carboxylic acid esters, such as ethyl 2-ethyl-2-methylbutanoate, through a transesterification reaction, highlighting its industrial applicability. google.com

Advanced Multi-Step Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound often requires multi-step reaction sequences to introduce specific chemical groups onto the core structure.

One example is the synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate (B8414272). prepchem.com This process starts with ethyl isobutyrate, which is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting enolate then reacts with an electrophile, 1-bromo-2-chloroethane, to introduce the chloroethyl group at the alpha-position, yielding the target functionalized ester. prepchem.com

Table 2: Multi-Step Synthesis of Ethyl 4-chloro-2,2-dimethylbutanoate prepchem.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diisopropylamine, n-Butyllithium | Tetrahydrofuran (THF), -5° to 0°C | Lithium diisopropylamide (LDA) |

| 2 | Ethyl isobutyrate, LDA | THF, -78°C | Lithium enolate of ethyl isobutyrate |

| 3 | Lithium enolate, 1-Bromo-2-chloroethane | THF, -78°C to room temperature | Ethyl 4-chloro-2,2-dimethylbutanoate |

Another complex derivative is Ethyl 2-(ethoxymethyl)-3,3-dimethylbutanoate. Its synthesis can involve an initial esterification of 3,3-dimethylbutanoic acid with ethanol, followed by the introduction of the ethoxymethyl group, potentially via a Williamson ether synthesis, which involves reacting an alkoxide with an alkyl halide. Similarly, the synthesis of chiral derivatives, such as Ethyl (R)-2-amino-3,3-dimethylbutanoate, can be achieved through a multi-step pathway starting from 3,3-dimethylbutyric acid. This sequence may include halogenation, hydrolysis, oxidation, and finally, reductive amination to introduce the amino group with specific stereochemistry.

Alkylation Reactions for Structural Elaboration

Direct alkylation of this compound at the α-carbon position via enolate chemistry is not feasible due to the absence of α-protons. Therefore, structural elaboration through this common pathway is precluded. However, research on analogous esters provides insight into alternative alkylation strategies.

One such strategy involves the alkylation of a less substituted ester enolate to construct the quaternary carbon center. For instance, the synthesis of ethyl 4-chloro-2,2-dimethylbutanoate is achieved by first generating the enolate of ethyl isobutyrate using a strong base like lithium diisopropylamide (LDA). This enolate is then treated with an alkylating agent, 1-bromo-2-chloroethane, to yield the final product. prepchem.com This demonstrates a method to build the carbon skeleton precedent to the final ester, rather than alkylating the target molecule itself.

Another advanced approach involves the nickel-catalyzed, C–O bond-cleaving alkylation of pivaloyl esters (pivalates), which are structurally similar to 2,2-dimethylbutanoates. scispace.com This type of reaction does not involve an enolate but rather a transition-metal-mediated cleavage of the C(acyl)–O bond, followed by coupling with an organozinc reagent. While this method typically uses aryl pivalates, it represents a modern technique for functionalizing sterically congested ester cores. scispace.com

Table 1: Representative Nickel-Catalyzed Alkylation of Aryl Pivalates This table illustrates the scope of a nickel-catalyzed, C–O bond-cleaving reaction with various aryl pivalates and an organozinc reagent, a reaction type potentially applicable to analogous esters.

| Aryl Pivalate (B1233124) Substrate | Product | Yield (%) |

| 2-Naphthyl pivalate | 2-Pentylnaphthalene | 99 |

| Phenyl pivalate | Pentylbenzene | 81 |

| 4-Methoxyphenyl pivalate | 1-Methoxy-4-pentylbenzene | 78 |

| 4-(Trifluoromethyl)phenyl pivalate | 1-Pentyl-4-(trifluoromethyl)benzene | 85 |

Source: Adapted from research on nickel-catalyzed alkylation of esters. scispace.com

Williamson Ether Synthesis in Analog Preparation

The Williamson ether synthesis is a robust method for forming an ether from an alkoxide and an alkyl halide via an SN2 reaction. wikipedia.orgbyjus.com This reaction is not directly applicable to modifying this compound itself but is a key method for preparing ether analogs, where the ester group is replaced by an ether linkage.

For example, to prepare an ether analog such as ethyl 2,2-dimethylpropyl ether, the synthesis would proceed by reacting sodium neopentoxide (the alkoxide of 2,2-dimethylpropanol) with an ethyl halide like ethyl bromide. vaia.com The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

Reaction Scheme: (CH₃)₃CCH₂O⁻Na⁺ + CH₃CH₂Br → (CH₃)₃CCH₂OCH₂CH₃ + NaBr

In this pathway, the primary alkyl halide (ethyl bromide) is readily attacked by the neopentoxide nucleophile. vaia.com The reverse approach—reacting sodium ethoxide with neopentyl bromide—would be significantly less efficient due to the high steric hindrance at the neopentyl carbon, which would favor an E2 elimination side reaction over the desired SN2 substitution. masterorganicchemistry.com This highlights the importance of reactant selection in the Williamson synthesis. byjus.com

Condensation Reactions with Nucleophilic Reagents

Classic ester condensation reactions, such as the Claisen condensation, require the presence of at least two α-hydrogens for enolate formation and subsequent reaction. As this compound possesses no α-hydrogens, it cannot undergo self-condensation via the Claisen reaction. doubtnut.com Similarly, it cannot act as the nucleophilic component in a crossed-Claisen condensation.

However, the ester carbonyl of this compound remains susceptible to attack by other nucleophiles. A relevant reaction is transesterification, where an alcohol acts as a nucleophile, typically under acid or base catalysis, to exchange the alkoxy group of the ester. For the closely related mthis compound, reaction with an alcohol can produce a new ester. smolecule.com Likewise, this compound could react with other alcohols to form different 2,2-dimethylbutanoate esters.

Furthermore, reaction with other strong nucleophiles, such as amines, would lead to aminolysis, producing the corresponding N-substituted 2,2-dimethylbutanamide. These reactions represent fundamental nucleophilic acyl substitution pathways. smolecule.com

Free-Radical Reactions

Free-radical addition reactions typically involve the addition of a radical species across a π-bond (e.g., an alkene or alkyne). As a saturated ester, this compound does not undergo free-radical addition in this context. However, the corresponding carboxylic acid, 2,2-dimethylbutanoic acid, can serve as a precursor to generate alkyl radicals through decarboxylation. The resulting radical can then participate in subsequent reactions.

Modern organic synthesis frequently employs N-hydroxyphthalimide (NHPI) esters or Barton esters as redox-active derivatives of carboxylic acids to generate radicals under mild conditions. beilstein-journals.orgunifei.edu.br

Investigation of Reaction Kinetics and Mechanisms

The generation of an alkyl radical from a pivalic acid-derived NHPI ester proceeds via a single-electron transfer (SET) mechanism. beilstein-journals.org The reaction can be initiated thermally, photochemically, or electrochemically. beilstein-journals.org In a common photocatalytic cycle, a photoexcited catalyst reduces the NHPI ester, forming a radical anion. This intermediate then fragments, losing carbon dioxide and a phthalimide (B116566) anion to generate the desired alkyl radical. acs.org

The mechanism can also proceed through a radical chain process. For instance, an electron donor-acceptor (EDA) complex can form between a reductant (like a Hantzsch ester) and the NHPI ester. Photoinduced SET within this complex initiates the radical generation. The resulting alkyl radical can add to an acceptor, and the chain is propagated by the subsequent reaction of another NHPI ester molecule. beilstein-journals.org

Influence of Substituent Electronic and Steric Parameters on Reaction Outcomes

In the context of radical generation from carboxylic acid derivatives, the structure of the R-group is paramount. Tertiary carboxylic acids, such as 2,2-dimethylbutanoic acid (a pivalic acid derivative), are excellent precursors for generating tertiary radicals upon decarboxylation. Tertiary radicals are relatively stable, which facilitates their formation.

The subsequent reactions of the generated radical are governed by the electronic nature of the radical-trapping agent. For example, in a Giese-type reaction, the nucleophilic alkyl radical will preferentially add to electron-deficient olefins. beilstein-journals.org The efficiency and regioselectivity of this addition are influenced by the substituents on the olefin acceptor.

Analysis of Chain Propagation and Termination Mechanisms

In radical chain reactions initiated from NHPI esters, the chain propagation and termination steps are critical for reaction efficiency.

Chain Initiation: As described, initiation can occur via photoinduced SET from a catalyst or through the formation of an EDA complex with a reductant. beilstein-journals.orgacs.org A patent describes a method where an active pyridine-boron radical is used to catalytically activate an NHPI pivalate to generate a carbon-centered radical. google.com

Chain Propagation: A key propagation step involves the addition of the generated alkyl radical (R•) to a suitable acceptor (e.g., an electron-deficient alkene) to form a new radical intermediate. This new radical must then continue the chain, often by abstracting a hydrogen atom from a hydrogen donor, which in turn generates another radical that can react with the starting NHPI ester. beilstein-journals.org In some systems, the product radical from the addition step is reduced by an electron donor, and the resulting anion is protonated.

Termination: Radical termination can occur through various pathways, including radical-radical coupling (e.g., R• + R• → R-R) or disproportionation. The concentration of radical species is typically kept low to minimize these termination events and favor the desired chain propagation sequence.

Green Chemistry Approaches in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which encourages the development of products and processes that minimize the use and generation of hazardous substances. This section explores sustainable methodologies for its production, focusing on the use of environmentally benign catalysts and the potential for sourcing starting materials from renewable feedstocks.

Utilization of Heterogeneous Catalysts for Sustainable Production

The traditional synthesis of esters like this compound often relies on homogeneous acid catalysts, such as sulfuric acid, which are effective but present significant challenges in terms of separation, reactor corrosion, and environmental disposal. Heterogeneous catalysts offer a greener alternative by simplifying product purification and enabling catalyst recycling, thereby reducing waste and improving process economics.

Solid acid catalysts are at the forefront of this shift. These materials provide acidic sites on a solid support, allowing them to be easily filtered from the reaction mixture. One notable example of a heterogeneous catalyst applicable to the synthesis of alkyl 2,2-dimethylbutanoates is Amberlyst-15. smolecule.com This sulfonic acid-based ion-exchange resin has demonstrated efficacy in Fischer esterification reactions, facilitating the condensation of a carboxylic acid with an alcohol. smolecule.com While specific studies on this compound are not extensively detailed, the principles of using such catalysts are well-established for similar esters. smolecule.com

The direct esterification of 2,2-dimethylbutanoic acid with ethanol would be the target reaction. The key advantages of using a heterogeneous catalyst like a sulfonic resin are its non-corrosive nature and the ease of separation from the final product. acs.org This eliminates the need for neutralization steps and reduces the generation of aqueous waste streams associated with homogeneous catalysts.

Research into various solid acid catalysts for esterification has highlighted several promising options. Materials such as sulfated zirconia and functionalized silicas have shown high activity and stability in ester synthesis. For instance, a patent describes the use of a sulfonic acid type solid acid catalyst in the carbonylation process to produce 2,2-dimethylbutanoic acid, which can then be esterified. google.comchemicalbook.com The performance of these catalysts is often evaluated based on conversion rates, selectivity, and reusability over multiple reaction cycles.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Catalyst Type | Catalyst Example | Separation Method | Reusability | Environmental Impact |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Neutralization & Extraction | Not readily reusable | High, due to corrosive nature and waste generation |

| Heterogeneous | Amberlyst-15 (Sulfonic Resin) | Filtration | High | Low, non-corrosive and easily recycled smolecule.com |

| Heterogeneous | Sulfated Zirconia | Filtration | High | Low, stable solid acid |

The use of heterogeneous catalysts aligns with several principles of green chemistry, including waste prevention, catalysis, and designing for energy efficiency, as these solid catalysts can often be used under milder reaction conditions.

Exploration of Renewable Feedstocks for Analog Synthesis

A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. kahedu.edu.in While the direct synthesis of this compound from biomass is not a widely established industrial process, the synthesis of its structural analogs from renewable resources demonstrates a viable and sustainable future direction. The 2,2-dimethylbutanoate structural motif is found in various compounds, and its synthesis can be approached using bio-based platform chemicals.

One of the most promising areas of research is the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms. Recently, a significant development has been the synthesis of poly(3-hydroxy-2,2-dimethylbutyrate) [P3H(Me)₂B]. nih.gov This polymer, which contains the 2,2-dimethylbutanoate repeating unit, was developed from a renewable platform and exhibits enhanced thermal properties, making it a viable alternative to petroleum-based plastics. nih.gov This demonstrates that the core structure of a 2,2-dimethylbutanoate can be synthesized via biotechnological routes.

Furthermore, building blocks derived from biomass, such as succinic acid and malic acid, can serve as starting points for a variety of chemical products. mdpi.com For instance, malic acid has been used to synthesize 4-carbomethoxyvalerolactone, a monomer for a recyclable polyester. nih.gov Although not a direct analog, this showcases the potential of converting bio-based acids into complex ester structures.

Glycerol, a co-product of biodiesel production, is another abundant and renewable feedstock. Research has shown its transformation into various value-added chemicals, including chlorohydrin esters. uni-hannover.de Specifically, dissymmetric chlorohydrin esters like 3-chloro-2-hydroxy-1-propyl 2,2-dimethylbutanoate have been synthesized from glycerol-derived precursors, highlighting a pathway to incorporate the 2,2-dimethylbutanoate structure from a renewable source. uni-hannover.de

Biocatalysis, using enzymes like lipases, also presents a powerful green tool for synthesizing esters. acs.org Lipases can catalyze esterification reactions with high selectivity under mild conditions, often in solvent-free systems or in green solvents like water. acs.orgmdpi.com The enzymatic synthesis of statin side chains, which can include dimethylbutyrate groups, is a well-documented example of biocatalysis in producing complex esters. mdpi.com

Table 2: Examples of Renewable Feedstocks and Potential Analogous Products

| Renewable Feedstock | Intermediate/Platform Chemical | Analogous Product Containing Dimethylbutanoate Moiety | Synthetic Approach |

| Sugars/Biomass | Microbial Fermentation Products | Poly(3-hydroxy-2,2-dimethylbutyrate) | Biopolymer Synthesis nih.gov |

| Glycerol | 1,3-dichloro-2-propyl esters | 3-chloro-2-hydroxy-1-propyl 2,2-dimethylbutanoate | Chemical Conversion uni-hannover.de |

| Plant Oils | 2,2-Dimethylbutanoic Acid (via fermentation) | This compound | Biocatalytic Esterification |

The exploration of these renewable pathways is crucial for developing a sustainable chemical industry where compounds like this compound and its functional analogs can be produced without relying on finite fossil fuel resources.

Reaction Mechanisms and Chemical Transformations

Hydrolysis Pathways of Ethyl 2,2-Dimethylbutanoate

Hydrolysis of this compound involves the cleavage of the ester bond to yield 2,2-dimethylbutanoic acid and ethanol (B145695). This process can be catalyzed by acids or promoted by bases, and can also occur enzymatically.

Under acidic conditions, the hydrolysis of esters like this compound typically proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety. Finally, the alcohol (ethanol) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid (2,2-dimethylbutanoic acid).

The rate of acid-catalyzed hydrolysis can be influenced by the pH of the solution, with the reaction rate generally increasing at lower pH values (pH 2 or lower). epa.gov The steric hindrance caused by the two methyl groups at the α-carbon in the 2,2-dimethylbutanoate portion can slow down the rate of hydrolysis compared to less hindered esters.

Base-promoted hydrolysis, also known as saponification, is an irreversible process for esters. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the departure of the ethoxide ion as the leaving group and the formation of the carboxylic acid. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.

This mechanism is generally a bimolecular acyl-oxygen cleavage (BAC2) reaction. epa.gov The final products are the salt of 2,2-dimethylbutanoic acid and ethanol.

In biological systems, the hydrolysis of esters is often catalyzed by enzymes known as esterases or hydrolases. smolecule.com These enzymes provide an alternative reaction pathway with a lower activation energy. For instance, simvastatin, which contains a 2,2-dimethylbutanoate moiety, undergoes enzymatic hydrolysis in the body to its active β-hydroxy acid form. researchgate.netgoogle.com

Esterases, belonging to the α/β hydrolase fold superfamily, possess a catalytic triad (B1167595) of amino acid residues (e.g., Ser, Asp, His) in their active site. nih.gov This triad facilitates the hydrolysis of the ester bond. The substrate, this compound, would bind to the active site of the enzyme, where the serine residue performs a nucleophilic attack on the carbonyl carbon of the ester. This leads to the formation of an acyl-enzyme intermediate and the release of ethanol. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the 2,2-dimethylbutanoic acid. The specificity of the enzyme can be influenced by the structure of the ester. nih.gov

Oxidation Reactions and Product Formation

The oxidation of esters like this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. These reactions are crucial in understanding the degradation of ester-based materials.

The thermo-oxidative degradation of esters is a complex process that often involves free radical mechanisms. researchgate.netresearchgate.net The process is generally initiated by the abstraction of a hydrogen atom from the ester molecule, forming a radical. The presence of oxygen leads to the formation of peroxy radicals, which can then abstract a hydrogen from another ester molecule, propagating the radical chain reaction and forming hydroperoxides.

For esters, the initial site of oxidative attack can vary. While the methylene (B1212753) group of the alcohol fragment is a potential target, the C-H bonds in the acyl portion can also be susceptible. researchgate.net The decomposition of the resulting hydroperoxides can lead to the formation of various degradation products. researchgate.net

The oxidation of this compound can yield several byproducts. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of various carboxylic acids or ketones. The specific products formed depend on which part of the molecule is oxidized.

If the ethyl group is oxidized, it could potentially form acetic acid or other smaller molecules. Oxidation at the tertiary carbon of the butanoate chain is less likely due to the absence of a hydrogen atom. However, oxidation at the methyl groups could occur under harsh conditions. The degradation can also be accompanied by the evolution of gases such as carbon monoxide and carbon dioxide. researchgate.net In the context of polyol esters, oxidation can lead to the formation of aldehydes as primary oxidation products. york.ac.uk

Nucleophilic Substitution Reactions Involving Ester Functionality

The chemical reactivity of this compound is largely dictated by the ester functional group. This group is susceptible to attack by a wide range of nucleophiles, leading to substitution at the acyl carbon. These transformations are fundamental in synthetic organic chemistry for converting esters into other carboxylic acid derivatives or alcohols.

General Principles of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters like this compound. libretexts.org Unlike the SN2 reaction which proceeds in a single concerted step, nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comopenstax.org

The general mechanism involves two key stages:

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. libretexts.orguomustansiriyah.edu.iq This breaks the carbon-oxygen π-bond and forms a new bond with the nucleophile, resulting in a transient, negatively charged tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comopenstax.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond is reformed, and in the process, one of the substituents on the carbonyl carbon is expelled as a leaving group. libretexts.org In the case of this compound, the leaving group is the ethoxide ion (CH₃CH₂O⁻) or its protonated form, ethanol (CH₃CH₂OH), depending on the reaction conditions (basic or acidic). libretexts.org

A significant structural feature of this compound is the presence of two methyl groups on the α-carbon (the carbon adjacent to the carbonyl group). This creates considerable steric hindrance around the reaction center. libretexts.org This bulkiness can shield the electrophilic carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to less substituted esters. libretexts.orgrug.nl

Specific Substitution Pathways of the Ethoxy Group

The ethoxy group of this compound can be displaced by various nucleophiles, leading to a range of important chemical transformations.

Hydrolysis: This reaction involves the cleavage of the ester by water. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible and results in the formation of 2,2-dimethylbutanoic acid and ethanol. evitachem.comsmolecule.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as the nucleophile. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt (e.g., sodium 2,2-dimethylbutanoate). masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid.

Transesterification: This process involves the reaction of this compound with an alcohol, typically in the presence of an acid or base catalyst, to form a different ester. smolecule.comsmolecule.com For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. smolecule.com This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. smolecule.com

Ammonolysis and Aminolysis: The ester reacts with ammonia (B1221849) (ammonolysis) or a primary or secondary amine (aminolysis) to produce 2,2-dimethylbutanamide. smolecule.com The reaction is typically slower than hydrolysis and often requires heating.

Reduction to Alcohols: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon, leading to the elimination of the ethoxide leaving group to form an intermediate aldehyde. uomustansiriyah.edu.iqmasterorganicchemistry.com This aldehyde is not isolated as it is rapidly reduced by a second equivalent of LiAlH₄ to yield the primary alcohol, 2,2-dimethyl-1-butanol, after an aqueous workup. masterorganicchemistry.comdoubtnut.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds react with this compound to form tertiary alcohols. datapdf.comambeed.comambeed.com The reaction consumes two equivalents of the organometallic reagent. The first equivalent acts as a nucleophile in an addition-elimination reaction to replace the ethoxy group, forming an intermediate ketone. masterorganicchemistry.com This ketone is highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition with another equivalent of the organometallic compound. uomustansiriyah.edu.iqmasterorganicchemistry.com An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. ambeed.commasterorganicchemistry.com The steric hindrance of the 2,2-dimethyl group can influence the reaction's feasibility and rate. masterorganicchemistry.com

Table 1: Summary of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Typical Reagents | Product |

|---|---|---|---|

| Hydrolysis (Basic) | OH⁻ | NaOH(aq), H₂O | Sodium 2,2-dimethylbutanoate |

| Hydrolysis (Acidic) | H₂O | H₃O⁺ (e.g., H₂SO₄/H₂O) | 2,2-Dimethylbutanoic acid |

| Transesterification | R'OH | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| Aminolysis | R₂NH | CH₃NH₂, heat | N-methyl-2,2-dimethylbutanamide |

| Reduction | H⁻ | 1. LiAlH₄, 2. H₃O⁺ | 2,2-Dimethyl-1-butanol |

| Grignard Reaction | R⁻ | 1. 2 eq. CH₃MgBr, 2. H₃O⁺ | 2,3,3-Trimethyl-2-butanol |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structure of ethyl 2,2-dimethylbutanoate (C₈H₁₆O₂) can be precisely mapped using ¹H and ¹³C NMR spectroscopy. The molecule possesses distinct sets of protons and carbons, leading to a predictable and interpretable spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For this compound, four distinct signals are expected.

A triplet signal for the methyl protons (H-1') of the ethyl group, coupled to the adjacent methylene (B1212753) protons.

A quartet signal for the methylene protons (H-2') of the ethyl group, coupled to the adjacent methyl protons.

A singlet signal for the two equivalent methyl protons (H-4) attached to the quaternary carbon (C-2).

A triplet signal for the terminal methyl protons (H-5) of the butyl chain, coupled to the adjacent methylene protons (H-3).

A quartet signal for the methylene protons (H-3) coupled to both the C-2 methyl groups and the terminal methyl group (H-5). However, due to the quaternary C-2, these protons will appear as a quartet coupled only to the H-5 protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ethyl-CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |

| Butyl-CH₃ | ~0.88 | Triplet (t) | ~7.5 | 3H |

| Butyl-CH₂ | ~1.55 | Quartet (q) | ~7.5 | 2H |

| Ethyl-OCH₂ | ~4.12 | Quartet (q) | ~7.1 | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated, as the two methyl groups at the C-2 position are chemically equivalent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~177 |

| Ethyl-OC H₂ | ~60 |

| Quaternary C -2 | ~45 |

| Butyl-C H₂ | ~35 |

| gem-Di-C H₃ | ~25 |

| Ethyl-C H₃ | ~14 |

While this compound is an achiral molecule, advanced 2D NMR techniques are indispensable for confirming its structural connectivity and would be critical for analyzing related chiral esters. nist.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton couplings. For this compound, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, and between the butyl chain's -CH₂- and -CH₃ protons, confirming these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming that the signal at ~4.12 ppm is from protons on the carbon at ~60 ppm. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC would show correlations from the singlet proton signal of the gem-dimethyl groups (~1.15 ppm) to the quaternary carbon (C-2), the carbonyl carbon (C-1), and the methylene carbon (C-3).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For more complex, chiral molecules, these experiments detect protons that are close in space, which is essential for determining stereochemistry. ufz.de While not necessary for the stereochemistry of this compound itself, they are a vital part of the advanced NMR toolkit for structural analysis of related natural products or synthetic compounds. ufz.de

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₈H₁₆O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. rsc.orgresearchgate.net

HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] |

|---|

Observing a molecular ion peak at an m/z value that matches this calculated exact mass confirms the molecular formula of the compound. chemicalbook.com

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. For ethyl esters, fragmentation often occurs via alpha-cleavage or McLafferty rearrangement. nist.govnihs.go.jp

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. The most significant alpha-cleavage for this ester would be the loss of the ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

McLafferty Rearrangement: This rearrangement occurs in molecules containing a carbonyl group and a γ-hydrogen. Since this compound lacks a γ-hydrogen on its butanoyl chain, a classical McLafferty rearrangement involving this chain is not possible. However, a McLafferty-type rearrangement involving the ethyl ester group itself is a common fragmentation pathway for ethyl and longer chain esters, leading to the elimination of a neutral ethene molecule. nist.govoregonstate.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₁O]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 101 | [C₅H₉O₂]⁺ | Loss of propyl radical (•CH₂CH₂CH₃) |

| 99 | [C₅H₉O]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage, loss of C₄H₉• (butyl radical) |

| 73 | [C₃H₅O₂]⁺ | Cleavage of ethyl group, [COOCH₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. nist.gov

The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the alkyl C-H bonds. The most prominent feature is the strong absorption from the carbonyl (C=O) bond stretch. nih.govresearchgate.net

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2980-2870 | C-H (sp³) stretch | Strong-Medium |

| 1750-1735 | C=O (ester) stretch | Strong |

| 1250-1150 | C-O (ester) stretch | Strong |

The presence of a strong peak around 1740 cm⁻¹ is a clear indicator of a saturated aliphatic ester. libretexts.org The absence of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group. nist.gov

Characteristic Vibrational Modes of the Ester Group

The infrared (IR) spectrum of this compound is defined by the characteristic vibrations of its ester functional group. These vibrations serve as a unique fingerprint for the molecule's identification and structural analysis. The most prominent absorption is the carbonyl (C=O) stretching vibration, which for aliphatic esters like this one, typically appears as a strong, sharp band in the 1750-1735 cm⁻¹ region. orgchemboulder.comlibretexts.org For related branched esters, this peak is observed around 1740 cm⁻¹ or 1730 cm⁻¹.

The C–O stretching vibrations of the ester group are also highly characteristic, appearing as two or more distinct bands within the 1300-1000 cm⁻¹ range. orgchemboulder.com These absorptions are sensitive to the molecular structure and conformation. In addition to the ester group vibrations, the spectrum shows strong C-H stretching absorptions from the alkane portions of the molecule between 2960 and 2850 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane (CH₃, CH₂) | C-H Stretch | 2960 - 2850 | Strong |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

Variable Temperature Infrared Spectroscopy for Conformational Studies

Variable Temperature Infrared (VTIR) spectroscopy is a powerful technique for investigating the conformational equilibria of molecules. rsc.orgresearchgate.net By recording spectra over a range of temperatures, researchers can study the thermodynamics of different conformers. rsc.orgresearchgate.net For a flexible molecule like this compound, rotation around the various single bonds (C-C and C-O) gives rise to multiple conformers with different energies.

Although specific VTIR studies on this compound are not prominently documented, the methodology can be applied to understand its conformational behavior. As the temperature changes, the relative populations of the conformers shift according to the Boltzmann distribution. This shift would manifest as changes in the IR spectrum. Vibrational bands that are sensitive to the molecular geometry, such as the C-O stretches and skeletal deformations in the fingerprint region (below 1500 cm⁻¹), would show changes in intensity or position. optica.org By analyzing these spectral changes, it is possible to determine the relative stabilities and thermodynamic parameters (enthalpy and entropy differences) between the different conformers. This approach has been successfully used to discriminate between helical conformations in complex poly-esters. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While this compound is a liquid at ambient temperature, X-ray crystallography of its solid-state derivatives provides invaluable, definitive information on molecular geometry, conformational preferences in the crystalline phase, and the nature of intermolecular forces. uhu-ciqso.es

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction has been successfully used to determine the three-dimensional structure of derivatives containing a closely related 3,3-dimethylbutanoate (B8739618) moiety. A notable example is (2S)-Ethyl 2-[(Ss)-benzylsulfinylamino]-3,3-dimethylbutanoate. researchgate.net The analysis of this derivative provides direct insight into the bond lengths, bond angles, and torsion angles of the substituted butanoate chain in the solid state.

The crystallographic data for this derivative revealed a monoclinic crystal system with the space group P2₁. researchgate.net The precise determination of atomic coordinates allows for a detailed examination of the molecule's preferred conformation when constrained within a crystal lattice. Such studies are critical for understanding how steric bulk, like that from the 2,2-dimethyl groups, influences molecular shape.

Table 2: Crystallographic Data for (2S)-Ethyl 2-[(Ss)-benzylsulfinylamino]-3,3-dimethylbutanoate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.166 (2) |

| b (Å) | 7.1917 (14) |

| c (Å) | 11.460 (2) |

| β (°) | 115.473 (3) |

Analysis of Intermolecular Interactions and Crystal Packing

The study of crystal packing reveals how molecules arrange themselves in the solid state, governed by a balance of intermolecular forces. In the crystal structure of the aforementioned derivative, (2S)-Ethyl 2-[(Ss)-benzylsulfinylamino]-3,3-dimethylbutanoate, the molecules are linked by N—H⋯O hydrogen bonds and weaker C—H⋯O hydrogen bonds. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and energy, in the absence of environmental effects.

While specific Density Functional Theory (DFT) studies focused solely on ethyl 2,2-dimethylbutanoate are not extensively available in publicly accessible literature, DFT is a workhorse method in computational chemistry. It is frequently used for predicting the geometries and energies of organic molecules, including esters. mdpi.com For similar, less branched esters, DFT methods like B3LYP have been successfully used to analyze conformational preferences and vibrational frequencies. researchgate.net Such calculations would typically involve optimizing the geometry of various possible conformers of this compound to find the most stable structures and calculating their relative energies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy. A significant study on this compound (ethyl pivalate) combined microwave spectroscopy with quantum chemical calculations at the MP2/6-311++G(d,p) level of theory, which is a sophisticated ab initio method. rwth-aachen.de

This research predicted the existence of three stable conformers of the molecule in its trans form (referring to the orientation around the C-O-C=O ester linkage). rwth-aachen.de These theoretical predictions were crucial for the subsequent experimental identification of these conformers using microwave spectroscopy. The study highlights the predictive power of high-level ab initio calculations in determining the precise three-dimensional structure of flexible molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.

The primary computational work on this compound has focused on its conformational landscape. The study by Zhao and Stahl identified three distinct trans conformers through quantum chemical calculations. rwth-aachen.degoogle.com The presence of multiple stable conformers indicates a degree of flexibility in the molecule's structure, primarily related to rotations around single bonds.

A key finding of this research was that despite the presence of the bulky tert-butyl group, internal rotation was not observed experimentally. rwth-aachen.de This is in contrast to other "fruit esters" with smaller acetyl methyl groups. The large moment of inertia of the tert-butyl group in this compound means it behaves almost like a rigid top, limiting the observable dynamics of internal rotation. rwth-aachen.de

Table 1: Predicted Conformers of this compound

| Conformer Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| trans | MP2/6-311++G(d,p) | Prediction of three stable conformers | rwth-aachen.de |

There are no specific molecular dynamics simulation studies reported in the literature that focus on the solvent effects on this compound. However, general studies on other esters, like ethyl acetate (B1210297), have used MD simulations to understand how they are solvated in water-ethanol mixtures. nih.gov These types of studies reveal that the ester is preferentially solvated by ethanol (B145695), which affects reaction rates like hydrolysis. nih.gov Similar simulations on this compound would be valuable to understand its behavior in various solutions, which is relevant to its application in liquid-phase flavorings and fragrances.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For esters, common reactions studied computationally include pyrolysis and hydrolysis.

There are currently no specific studies in the literature that model the reaction mechanisms of this compound. However, computational studies on the pyrolysis of other esters, such as ethyl acetate and various methyl esters, have provided detailed mechanistic insights. mdpi.comacademicjournals.org These reactions often proceed through a six-membered cyclic transition state. academicjournals.org Modeling the reaction mechanisms for a sterically hindered ester like this compound could reveal interesting differences in activation energies and reaction pathways compared to its linear or less-branched counterparts.

Transition State Characterization in Ester Reactions

The hydrolysis of esters like this compound under basic conditions typically proceeds through a base-catalyzed acyl-oxygen fission bimolecular (BAC2) mechanism. researchgate.netnih.gov This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate subsequently collapses, with the ethoxy group departing to form the carboxylate and ethanol.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the energetics of this pathway. By calculating the potential energy surface, researchers can identify the structure and energy of the transition state, which represents the highest energy point along the reaction coordinate. For this compound, the bulky 2,2-dimethylbutyl group (a tert-butyl group attached to the carbonyl carbon) introduces significant steric hindrance. This steric bulk is expected to raise the energy of the tetrahedral transition state, thereby slowing the rate of hydrolysis compared to less hindered esters.

In enzymatic catalysis, such as reactions mediated by lipases, the transition state is stabilized by specific interactions within the enzyme's active site. Computational studies on enzymes like Candida antarctica lipase (B570770) B (CALB) have shown that the active site is composed of a catalytic triad (B1167595) (e.g., Ser-His-Asp) that facilitates the reaction. diva-portal.orgsharif.edu The formation of the tetrahedral intermediate during the acylation of the enzyme by the ester is stabilized through hydrogen bonds in a region known as the oxyanion hole. sdu.edu.cndiva-portal.org

Molecular dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to model these complex enzyme-substrate interactions. nih.govdiva-portal.org For a substrate like this compound, these simulations can reveal how the bulky acyl group is accommodated within the active site and how the enzyme structure adapts to stabilize the high-energy tetrahedral transition state.

Table 1: Key Features of Transition States in Ester Hydrolysis

| Reaction Type | Key Features of Transition State | Computational Method | Influence of 2,2-dimethylbutyl group |

| Base-Catalyzed Hydrolysis (BAC2) | Tetrahedral geometry at the carbonyl carbon; Negative charge buildup on the oxygen atom. | DFT | Increases steric strain, raising the activation energy. |

| Enzymatic Hydrolysis (Lipase) | Tetrahedral intermediate stabilized by the oxyanion hole; Interaction with catalytic triad residues. | QM/MM, MD Simulations | Steric hindrance may affect binding and orientation in the active site, influencing reaction rate. researchgate.net |

Computational Insights into Stereoselectivity

Lipases are renowned for their ability to catalyze the kinetic resolution of racemic mixtures of chiral esters or alcohols with high enantioselectivity. When the substrate is a chiral ester, such as an ester of a carboxylic acid with a quaternary stereocenter, computational methods can elucidate the molecular basis for this selectivity. researchgate.netresearchgate.net

The enantioselectivity of an enzyme like Candida antarctica lipase B arises from the three-dimensional architecture of its active site. sdu.edu.cn The active site often contains pockets of varying sizes, sometimes referred to as stereospecificity pockets, which can better accommodate one enantiomer of the substrate over the other. diva-portal.org For an ester with a bulky acyl group like 2,2-dimethylbutanoate, the orientation of the substituents at the chiral center determines how well the substrate fits into the active site.

Molecular docking and MD simulations are powerful tools to predict and rationalize this selectivity. diva-portal.orgsdu.edu.cn By modeling the binding of both enantiomers of a chiral 2,2-dimethylbutanoate derivative into the active site of a lipase, researchers can compare the stability of the resulting enzyme-substrate complexes. The enantiomer that forms a more stable complex, with more favorable interactions and less steric clash, is typically the one that reacts faster. The binding energy of each enantiomer within the active site can be calculated, and the difference in these energies often correlates with the experimentally observed enantioselectivity. acs.org

For example, computational models of lipase active sites, such as the widely used cubic box model for pig liver esterase, describe hydrophobic pockets that accommodate the alkyl groups of the substrate. researchgate.net The differential fit of the enantiomers' substituents into these pockets leads to enantioselection. For a chiral ester containing the 2,2-dimethylbutanoate group, the bulky nature of the substituents at the α-carbon would be a critical factor in how the substrate is oriented for nucleophilic attack by the enzyme's serine residue. Computational studies have shown that even single-point mutations in the active site can create or enlarge pockets, drastically altering or even inverting the enantioselectivity of the enzyme towards bulky substrates. diva-portal.org

Table 2: Computational Approaches to Understanding Stereoselectivity in Lipase-Catalyzed Reactions

| Computational Technique | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts the preferred binding orientation of each enantiomer in the enzyme's active site. | Identifies which enantiomer fits better into the active site, suggesting the stereochemical preference. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time, revealing flexibility and key interactions. sdu.edu.cn | Assesses the stability of the binding pose for each enantiomer and the accessibility of the carbonyl group to the catalytic serine. |

| QM/MM Calculations | Calculates the energies of the transition states for the reaction of both enantiomers. nih.gov | Quantifies the difference in activation energies (ΔΔG‡), which directly relates to the enantiomeric ratio (E). |

Environmental Fate and Degradation Research

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a key process for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. While specific studies on Ethyl 2,2-dimethylbutanoate are not extensively documented, the principles of ester biodegradation are well-established and can be applied.

The initial step in the microbial degradation of esters is typically the enzymatic cleavage of the ester bond by esterases or lipases. mdpi.comresearchgate.net This hydrolysis reaction breaks the compound into its constituent alcohol and carboxylic acid. For this compound, this enzymatic hydrolysis would yield ethanol (B145695) and 2,2-dimethylbutanoic acid.

The general microbial degradation pathway is as follows:

Step 1: Enzymatic Hydrolysis: Microbial esterases attack the ester linkage of this compound.

Metabolite 1: Ethanol

Metabolite 2: 2,2-dimethylbutanoic acid

Step 2: Further Degradation: The resulting ethanol and 2,2-dimethylbutanoic acid are then typically metabolized further by the microbial community. nm.gov Ethanol is readily used as a carbon source by a wide variety of microorganisms. The degradation of 2,2-dimethylbutanoic acid is expected to proceed, although its highly branched structure may slow the process compared to linear acids. nm.gov Degradation of branched-chain alkanoic acids can occur via pathways like β-oxidation, if possible, or α-oxidation for chains with branching that blocks the typical β-oxidation process. nm.gov

The degradation of similar esters, such as phthalates, also proceeds via hydrolysis to form an alcohol and the phthalate (B1215562) monoester, which is then further degraded. libretexts.org

Several factors related to both the chemical structure and the environment influence the rate at which this compound biodegrades.

Chemical Structure: The structure of an ester is a primary determinant of its biodegradability.

Alkyl Chain Length: Generally, esters with shorter alkyl chains are more readily biodegradable. mdpi.com

Branching: Increased branching in the alkyl or acyl chain can significantly hinder biodegradation. nm.govresearchgate.netscience.gov The 2,2-dimethylbutanoate portion of the molecule, with its quaternary carbon, presents significant steric hindrance, which likely reduces the rate of enzymatic attack compared to linear esters. Studies on maleate (B1232345) diesters showed that branched side chains resulted in almost no degradation by Rhodococcus rhodocrous, while linear side chains were hydrolyzed. researchgate.net

Ester Group: The presence of an ester group itself generally increases a compound's susceptibility to biodegradation compared to more recalcitrant structures. mdpi.com

Environmental Conditions:

Temperature: Biodegradation rates are temperature-dependent, with lower temperatures generally leading to slower microbial activity and degradation. sfu.ca

pH: The optimal pH for the activity of microbial esterases will influence the degradation rate. frontiersin.org

Oxygen Availability: Aerobic degradation is typically faster and more efficient than anaerobic degradation. mdpi.com

Microbial Population: The presence of a microbial community adapted to degrading similar compounds can enhance the rate of degradation.

In the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict biodegradability based on molecular structure. nih.goveuropa.euresearchgate.net These models often use fragments of the molecule to estimate its likelihood of being readily biodegradable.

Hydrolytic Stability in Aqueous Systems

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, where the ester bond is cleaved by water.

The rate of ester hydrolysis is highly dependent on the pH of the aqueous solution. The reaction can be catalyzed by both acids and bases. union.educhemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction rate is proportional to the concentration of hydronium ions (H₃O⁺). The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk

Neutral Hydrolysis: At or near neutral pH, the uncatalyzed reaction with water is typically very slow. union.edu

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the rate is proportional to the concentration of hydroxide (B78521) ions (OH⁻). The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. This process, known as saponification, is generally irreversible and often proceeds faster than acid-catalyzed hydrolysis. libretexts.orgunion.edu

The steric hindrance caused by the 2,2-dimethyl group in this compound is expected to significantly slow the rate of hydrolysis, particularly the common base-catalyzed (BAC2) mechanism, compared to unhindered esters like ethyl acetate (B1210297). union.eduucoz.com Studies on sterically hindered esters confirm that they are very difficult to hydrolyze. ucoz.com

Below is a table illustrating the influence of steric effects on the relative time required for the hydrolysis of various esters, demonstrating that increased steric hindrance leads to longer reaction times.

| Ester | Alkoxy Group | Relative Reaction Time |

|---|---|---|

| Methyl Ester | -OCH₃ | Fastest |

| Ethyl Ester | -OCH₂CH₃ | Fast |

| Allyl Ester | -OCH₂CH=CH₂ | Moderate |

| Benzyl Ester | -OCH₂C₆H₅ | Moderate |

| Isopropyl Ester | -OCH(CH₃)₂ | Slow |

| tert-Butyl Ester | -OC(CH₃)₃ | Slowest |

This table is based on general principles of ester hydrolysis kinetics where steric hindrance around the carbonyl group or in the alkoxy group slows the reaction rate. Data is illustrative of trends reported in the literature. amelica.org

The hydrolysis of this compound, whether catalyzed by acid or base, or by microbial enzymes, results in the cleavage of the ester bond to yield two specific products. libretexts.orglibretexts.org

The chemical reaction for hydrolysis is:

CH₃CH₂C(CH₃)₂COOCH₂CH₃ + H₂O → CH₃CH₂C(CH₃)₂COOH + CH₃CH₂OH

The identified hydrolysis products are:

2,2-dimethylbutanoic acid

Ethanol

Under basic conditions, the carboxylic acid product will exist as its conjugate base, 2,2-dimethylbutanoate salt. libretexts.org

Atmospheric Phototransformation Research

The dominant degradation process for most VOCs in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals during the daytime. researchgate.netcopernicus.org The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction proceeds via abstraction of a hydrogen atom from a C-H bond by the OH radical. For this compound, there are several potential sites for H-atom abstraction:

The ethyl group (-OCH₂CH₃)

The methylene (B1212753) group in the butanoate chain (-C(CH₃)₂CH₂CH₃)

The methyl groups (-C(CH₃)₂)

The resulting alkyl radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), the peroxy radical can lead to the formation of ozone (O₃) and other secondary pollutants. copernicus.org

Mechanism generation systems, such as the SAPRC (Statewide Air Pollution Research Center) model, can estimate the rate constants for the reactions of VOCs with OH radicals based on their structure, allowing for a prediction of their atmospheric lifetime. copernicus.org For ethyl esters like ethyl acetate and ethyl propionate, the reaction with OH radicals is the primary loss process. researchgate.net Given its structure, this compound is expected to have an atmospheric lifetime on the order of days, making it susceptible to regional transport but unlikely to persist globally.

Reaction with Hydroxyl Radicals and Other Atmospheric Oxidants

The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. For instance, the reaction between the acetyl peroxy radical (CH3C(O)O2) and the hydroperoxyl radical (HO2) can produce OH radicals, highlighting the complex interplay of atmospheric oxidants. acs.org The rate constants and branching ratios of such reactions are determined through sophisticated techniques like laser-induced fluorescence (LIF) and transient absorption spectroscopy (TAS). acs.org

While direct data for this compound is sparse, the principles of free-radical addition reactions to alkenes, which share mechanistic similarities with radical abstraction reactions, indicate that both polar and steric effects of substituents influence reactivity. oregonstate.edu This suggests that the dimethyl substitution on the butanoate chain would influence the rate of reaction with OH radicals.

Atmospheric Lifetime Predictions

The atmospheric lifetime of a VOC is inversely proportional to the rate constant of its reaction with atmospheric oxidants, primarily the hydroxyl radical. Although a specific atmospheric lifetime for this compound is not documented in the provided search results, it can be estimated using structure-activity relationships (SARs) and atmospheric models. These models utilize known reaction rates of similar compounds and adjust for the specific structural features of the molecule . Given its likely classification as a volatile organic compound, its persistence in the atmosphere is expected to be on the order of days, consistent with many other aliphatic esters.

Sorption and Transport in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Adsorption to Soil and Sediment Components

The tendency of an organic chemical to be sorbed by soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgd-nb.info This parameter is crucial for predicting the mobility of a compound in the subsurface environment. d-nb.info A high Koc value indicates a strong tendency for the chemical to adsorb to the organic matter in soil and sediment, making it less mobile. ecetoc.org

For hydrophobic organic compounds, Koc is often estimated from the octanol-water partition coefficient (Kow) and water solubility. ecetoc.orgepa.gov While a measured Koc for this compound is not available, its structural analogue, spirodiclofen (B1663620), which contains the 2,2-dimethylbutanoate ester group, exhibits very high Koc values, suggesting it is immobile in soil. nih.gov However, it is important to note that spirodiclofen is a much larger and more complex molecule, and its environmental fate is also influenced by other functional groups. nih.govepa.govrsc.org The ester group itself can be a factor in the adsorption process. ethz.ch

Table 1: Factors Influencing Soil Adsorption

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Organic Carbon Content | The amount of organic matter in the soil or sediment. | Higher organic content generally leads to increased adsorption of organic compounds. |

| Clay Mineral Content | The type and amount of clay minerals in the soil. | Clay surfaces can provide sites for adsorption, particularly for polar compounds. |

| pH | The acidity or alkalinity of the soil and water. | Can affect the ionization state of some organic compounds, influencing their sorption behavior. |

| Temperature | The ambient temperature of the environment. | Can influence the equilibrium of the adsorption process. |

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a chemical to volatilize from water is often assessed using its Henry's Law constant. epa.govepa.gov This constant relates the partial pressure of a compound in the air to its concentration in water at equilibrium. epa.gov A higher Henry's Law constant indicates a greater tendency to volatilize from water.

While a specific Henry's Law constant for this compound was not found, the value for spirodiclofen is low, suggesting that volatilization from water and soil surfaces is not a significant environmental fate process for that particular pesticide. nih.govepa.gov However, given that this compound is a smaller and likely more volatile molecule than spirodiclofen, its volatilization potential could be more significant. The vapor pressure of the compound is also a key factor in determining its volatilization from dry soil surfaces. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 5129-40-8 |

| Spirodiclofen | 148477-71-8 |

| Hydroxyl radical | Not applicable |

| Acetyl peroxy radical | Not applicable |

| Hydroperoxyl radical | Not applicable |

| Ethanol | 64-17-5 |

| 2,2-Dimethylbutanoic acid | 595-37-9 |

| Ethyl chloroformate | 541-41-3 |

| Propene | 115-07-1 |

| 1-Butanol, 2,2-dimethyl- | 1185-33-7 |

| 2,3,3-Trimethyl-1-butene | 23171-85-9 |

| Ethyl 2,3-butadienoate | 5717-41-9 |

| 5-hydroxy-3,3,6,6-tetramethyl-4-hepten-2-one | 54623-37-9 |

| Ethyl (S)-2-hydroxy-3-methylbutanoate | 63674-18-0 |

| Methyl 2-hydroxy-3,3-dimethylbutanoate | 121129-31-5 |

| Ethyl 7-bromo-2,2-dimethylheptanoate | 123469-92-1 |

| Methyl 4-bromo-2,2-dimethylbutanoate | 4833-99-2 |

| 2-(2-Hydroxypropoxy)this compound | 132240926-2 |

| Simvastatin | 79902-63-9 |

| Lovastatin | 75330-75-5 |

| Pyrrolidine | 123-75-1 |

| Iodomethane | 74-88-4 |

| Silver carbonate | 534-16-7 |

| Phenylboronic acid | 98-80-6 |

| Paraquat | 1910-42-5 |

| Glyphosate | 1071-83-6 |

| Cyprodinil | 121552-61-2 |

| Strobilurin A | 205650-68-2 |

| Oudemansin A | 73230-53-2 |

| Epoxiconazole | 133855-98-8 |

| Triadimenol | 55219-65-3 |

| Propiconazole | 60207-90-1 |

| Prothioconazole | 178928-70-6 |

| Metconazole | 125116-23-6 |

| Cyproconazole | 94361-06-5 |

| Tebuconazole | 107534-96-3 |

| Flusilazole | 85509-19-9 |

| Paclobutrazol | 76738-62-0 |

| Ethyl isocyanoacetate | 2999-46-4 |

| Pyridine-4-carbaldehyde | 872-85-5 |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture. For a volatile compound like Ethyl 2,2-dimethylbutanoate, gas and liquid chromatography are the primary methods employed.

Gas chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound. drawellanalytical.comalwsci.com The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a heated column. drawellanalytical.com The choice of detector is critical for sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a common and highly sensitive detector for organic compounds. alwsci.com It is particularly effective for quantifying alkyl esters. scielo.brresearchgate.net When analyzing fatty acid ethyl esters (FAEEs), GC-FID provides excellent selectivity. scielo.br For the analysis of esters in samples like fruit brandies or biodiesel, a capillary column (e.g., coated with a nonpolar or polar stationary phase) is typically used, with hydrogen or helium as the carrier gas. scielo.broup.com The injector and detector temperatures are generally set high (e.g., 240-320°C) to ensure complete vaporization and prevent condensation. scielo.brptfarm.pl